A Technical Guide to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine: Physicochemical Properties and Therapeutic Potential
A Technical Guide to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine: Physicochemical Properties and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1][2] Among these, the pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] This guide focuses on a specific pyrazine-containing molecule, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine , a compound of interest for researchers in drug discovery and development.
The incorporation of a fluorinated pyrrolidine moiety onto the pyrazine core introduces several key features. The pyrrolidine ring adds a three-dimensional character to the otherwise planar pyrazine, which can be crucial for specific interactions with biological targets. Furthermore, the fluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the molecule. This strategic combination of a proven heterocyclic core with a functionalized aliphatic ring system positions 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine as a valuable building block and a potential lead compound in various therapeutic areas, particularly in oncology and neurodegenerative diseases where related structures have shown significant promise.[4][5]
This technical guide provides an in-depth overview of the fundamental physicochemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine, outlines a standard protocol for the experimental verification of its molecular weight, and discusses its potential applications in drug discovery based on the established roles of its constituent chemical motifs.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to absorption, distribution, metabolism, and excretion (ADME) properties.
The key identifiers and properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN₃ | [6] |
| Molecular Weight | 181.21 g/mol | [6] |
| CAS Number | 2034454-16-3 | [6] |
| SMILES String | FCC1CCN(c2cnccn2)C1 | [6] |
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure. The string FCC1CCN(c2cnccn2)C1 for the target molecule can be interpreted as follows:
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The accurate determination of molecular weight is a critical first step in the characterization of any novel compound. [6]Mass spectrometry (MS) is the definitive technique for this purpose, offering high accuracy and sensitivity. [7][8] Objective: To verify the molecular weight of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine.
Principle: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), and their abundance is measured. For small molecules like the one , soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to minimize fragmentation and preserve the molecular ion. [7][9] Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) [8]* Liquid Chromatography (LC) system for sample introduction
-
ESI or APCI source
Materials:
-
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine sample
-
LC-MS grade solvent (e.g., acetonitrile/water with 0.1% formic acid)
-
Calibration standard appropriate for the mass range
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the LC-MS mobile phase to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard. This ensures high mass accuracy. [6]
-
-
Sample Analysis:
-
Inject the diluted sample into the LC-MS system. A direct infusion or a short chromatographic run can be used.
-
Acquire data in positive ion mode, as the nitrogen atoms in the pyrazine and pyrrolidine rings are readily protonated.
-
Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺. For a molecular weight of 181.21, the expected m/z would be approximately 182.21.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the peak corresponding to the [M+H]⁺ ion.
-
The high-resolution instrument will provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. [10]The measured mass should be within 5 ppm of the theoretical mass for the protonated formula C₉H₁₃FN₃⁺. [10]
-
Conclusion
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a molecule with significant potential in the field of drug discovery. Its structural components, a pyrazine core and a fluorinated pyrrolidine substituent, are well-represented in a variety of biologically active compounds, particularly kinase inhibitors. [1][4]The physicochemical properties outlined in this guide, including a molecular weight of 181.21 g/mol and the SMILES string FCC1CCN(c2cnccn2)C1, provide the foundational data necessary for its use in research. [6]The established protocols for molecular weight verification via mass spectrometry ensure the identity and purity of the compound can be reliably confirmed. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.
References
-
Chemsrc.com. 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine. Available at: [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Cairns, E. et al. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. Available at: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
PubMed. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available at: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Available at: [Link]
-
PubMed. Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. Available at: [Link]
-
MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[6][7][8]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: [Link]
-
PubMed. Design, synthesis and biological activity of 3-pyrazine-2-yl-oxazolidin-2-ones as novel, potent and selective inhibitors of mutant isocitrate dehydrogenase 1. Available at: [Link]
-
Preprints.org. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]
- Google Patents. Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
RSC Publishing. Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. One moment, please... [zefsci.com]
- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
